2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chloro-2-fluorophenyl)acetamide
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Overview
Description
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chloro-2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex molecular structure, which includes a pyrimidine ring, an azepane ring, and a substituted phenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chloro-2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the pyrimidine ring.
Substitution on the Phenyl Ring: The chloro and fluoro substituents on the phenyl ring can be introduced through halogenation reactions using reagents like chlorine and fluorine gas or their derivatives.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an acylation reaction, where an acyl chloride reacts with an amine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the phenyl ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the pyrimidine ring or the acetamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the halogenated phenyl ring, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, alkyl halides.
Major Products Formed
Oxidation Products: Oxidized derivatives of the azepane or phenyl ring.
Reduction Products: Reduced derivatives of the pyrimidine ring or acetamide group.
Substitution Products: Substituted derivatives at the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-chlorophenyl)acetamide: Lacks the fluorine substituent on the phenyl ring.
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)acetamide: Lacks the chlorine substituent on the phenyl ring.
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-phenylacetamide: Lacks both the chlorine and fluorine substituents on the phenyl ring.
Uniqueness
The presence of both chlorine and fluorine substituents on the phenyl ring of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chloro-2-fluorophenyl)acetamide may confer unique chemical and biological properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-chloro-2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O2/c1-13-10-18(24-19(22-13)25-8-4-2-3-5-9-25)27-12-17(26)23-16-7-6-14(20)11-15(16)21/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRBTIBLXVWGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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